2-(((4-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine
Description
This compound is a heterocyclic derivative featuring a 1,2,4-triazole core linked to a pyrimidine ring via a thioether bridge. The 4-chlorophenyl and methylthio substituents at the triazole ring, along with the 4,6-dimethyl groups on the pyrimidine, contribute to its unique electronic and steric properties. Such structural motifs are common in pharmacologically active molecules, particularly those targeting enzymes or receptors requiring sulfur-mediated interactions .
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5S2/c1-10-8-11(2)19-15(18-10)24-9-14-20-21-16(23-3)22(14)13-6-4-12(17)5-7-13/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTXYGHHXUWMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=C(C=C3)Cl)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the triazole and pyrimidine precursors. One common method involves the nucleophilic substitution reaction of a chlorophenyl derivative with a triazole compound under basic conditions. The reaction is often carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(((4-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorophenyl group.
Substitution: The chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antifungal Activity
The compound exhibits significant antifungal properties, particularly against pathogens such as Candida albicans and Aspergillus niger. A study demonstrated that derivatives of triazole compounds, including those similar to the target compound, showed potent antifungal activity by inhibiting ergosterol synthesis in fungal cell membranes .
Antitumor Properties
Research has indicated that compounds with triazole and pyrimidine moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative of the target compound was tested against breast cancer cells and showed a marked reduction in cell viability, suggesting potential as an anticancer agent .
Case Study: Synthesis and Bioactivity
A recent study synthesized a related triazole derivative and evaluated its bioactivity. The synthesized compound demonstrated a significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Agricultural Applications
Fungicides
The compound's structural characteristics make it suitable for use as a fungicide. Its efficacy against plant pathogens has been documented in several studies. For example, formulations containing triazole derivatives have been shown to effectively control diseases caused by Botrytis cinerea in crops like grapes .
Herbicide Potential
There is growing interest in the herbicidal properties of triazole-containing compounds. Preliminary studies suggest that modifications to the molecular structure can enhance selectivity against specific weed species while minimizing harm to crops .
Material Science Applications
Electrolytes in Solar Cells
Recent research has explored the use of triazole compounds as additives in dye-sensitized solar cells (DSSCs). The incorporation of these compounds has been shown to improve the efficiency of charge transport within the cell .
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Pharmaceuticals | Antifungal agents | Effective against Candida albicans |
| Antitumor agents | Induces apoptosis in cancer cells | |
| Agriculture | Fungicides | Controls Botrytis cinerea |
| Herbicides | Selective against specific weed species | |
| Material Science | Electrolytes in solar cells | Enhances charge transport efficiency |
Mechanism of Action
The mechanism of action of 2-(((4-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The triazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and methylsulfanyl groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
Key Observations :
- The methylthio group (-SMe) offers moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl (-CF₃) or nitro (-NO₂) groups in analogues .
Pharmacological and Physicochemical Properties
Limited direct pharmacological data are available for the target compound, but insights can be inferred from analogues:
Key Differences :
- The absence of strong electron-withdrawing groups (e.g., -NO₂, -CF₃) in the target compound may reduce reactivity but enhance metabolic stability compared to nitro- or trifluoromethyl-containing analogues .
Biological Activity
Introduction
The compound 2-(((4-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a member of the triazole class of compounds, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : 2-(((4-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine
- Molecular Formula : C13H14ClN5S
- Molecular Weight : 305.79 g/mol
This compound features a triazole ring and a pyrimidine moiety, which are known to contribute to its biological activity.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The presence of the chlorophenyl and methylthio groups enhances these effects by increasing lipophilicity and membrane permeability. In vitro assays have demonstrated effectiveness against various bacterial strains and fungi .
-
Anticancer Properties
- Research indicates that triazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in tumor growth. For instance, triazole derivatives have been found to exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer .
- Antioxidant Activity
- Enzyme Inhibition
Study 1: Antimicrobial Efficacy
A study conducted by Hamid et al. (2020) explored the antimicrobial activity of various triazole derivatives, including those similar to our compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .
Study 2: Anticancer Activity
In another study focusing on the anticancer potential of triazole derivatives, it was found that compounds with similar structures exhibited significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Comparative Analysis
| Biological Activity | Compound Type | Effectiveness |
|---|---|---|
| Antimicrobial | Triazole derivatives | High |
| Anticancer | Triazole derivatives | Moderate to High |
| Antioxidant | Triazole derivatives | Moderate |
| Enzyme Inhibition | Triazole derivatives | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
